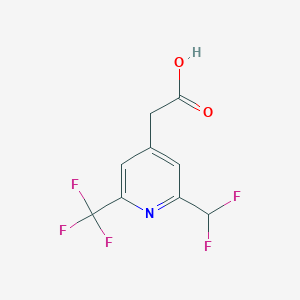
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid is a chemical compound with the molecular formula C8H6F5NO2 It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyridine ring, along with an acetic acid moiety
Méthodes De Préparation
The synthesis of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorinated Groups: The difluoromethyl and trifluoromethyl groups are introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Acetic Acid Moiety Addition: The acetic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets. The presence of fluorinated groups can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetic acid include:
2-(Trifluoromethyl)pyridine-4-acetic acid: This compound lacks the difluoromethyl group but shares the trifluoromethyl and acetic acid moieties.
5-(Difluoromethyl)-2-methyl-3-(trifluoromethyl)pyridine-4-acetic acid: This compound has a similar structure but includes a methyl group in addition to the difluoromethyl and trifluoromethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H6F5NO2 |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
2-[2-(difluoromethyl)-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H6F5NO2/c10-8(11)5-1-4(3-7(16)17)2-6(15-5)9(12,13)14/h1-2,8H,3H2,(H,16,17) |
Clé InChI |
JOYYTQJMKLDZAY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(F)F)C(F)(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















